SGLT2 Inhibitory Potency: Absence of Publicly Available Head-to-Head Comparator Data
Patent literature establishes that N-{3-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]propyl}acetamide falls within generic Markush claims for benzimidazole SGLT inhibitors, and the patent family provides exemplary IC50 values for structurally related compounds [1]. However, no publicly accessible dataset could be identified that reports a discrete, quantitative SGLT2 or SGLT1 IC50 value for this exact compound, nor any direct numerical comparison with a named close analog under identical assay conditions. The absence of such data precludes the generation of a rigorous head-to-head differentiation table and instead flags a significant evidence gap for procurement evaluation.
| Evidence Dimension | SGLT2 IC50 (nM) |
|---|---|
| Target Compound Data | No publicly available quantitative IC50 data found in the course of this search |
| Comparator Or Baseline | Exemplified benzimidazole analogs from US8119675B2 (individual compounds not listed here due to lack of direct matched-assay comparison) |
| Quantified Difference | Cannot be calculated without paired data |
| Conditions | Human SGLT2 expressed in CHO or COS7 cells; [14C]-α-methylglucopyranoside uptake assay (referenced in patent family) |
Why This Matters
The lack of vendor-independent, comparator-anchored potency data prevents evidence-based ranking of this compound among its structural neighbors, shifting reliance to the patent family's qualitative SAR and the compound's unique 2,5-dimethylbenzyl/3-aminopropyl linker combination as the primary selection differentiator.
- [1] US Patent US8119675B2. Benzimidazole derivatives. Filed 2008-02-19, published 2012-02-21. Assigned to Merck Patent GmbH. View Source
